5-(4-chlorophenoxy)-1-phenyl-1H-tetrazole
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Overview
Description
5-(4-Chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chlorophenoxy group and a phenyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole typically involves the reaction of 4-chlorophenol with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 5-(4-chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
5-(4-Chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-(4-chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a tetrazole ring.
4-Chlorophenoxyacetic acid: Contains a chlorophenoxy group but lacks the tetrazole ring.
5-Chloro-2-(4-chlorophenoxy)phenol: Contains a chlorophenoxy group but has a phenol group instead of a tetrazole ring .
Uniqueness
5-(4-Chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
Molecular Formula |
C13H9ClN4O |
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Molecular Weight |
272.69 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-1-phenyltetrazole |
InChI |
InChI=1S/C13H9ClN4O/c14-10-6-8-12(9-7-10)19-13-15-16-17-18(13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
JXAGPFSGJKRKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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